9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a purine core structure. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, and potentially inhibit its activity . This could lead to a decrease in the production of leukotrienes, thereby modulating inflammatory and immune responses.
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it may disrupt the conversion of Leukotriene A4 to Leukotriene B4, a potent inflammatory mediator. The downstream effects of this disruption could include a reduction in inflammation and modulation of immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as aminoimidazole and formamide derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
- 4-fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of functional groups and its purine core structure. This uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O2/c18-10-1-3-11(4-2-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-5-7-20-8-6-9/h1-8H,(H2,19,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFSUGSSBAQJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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